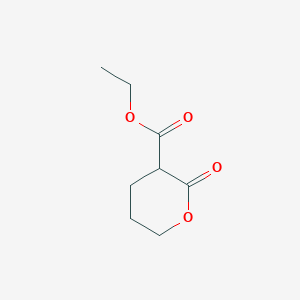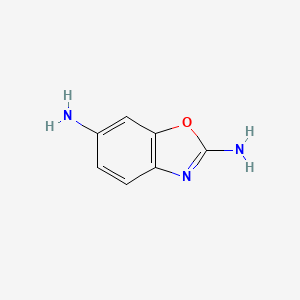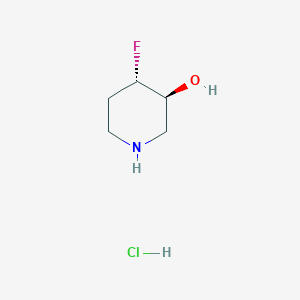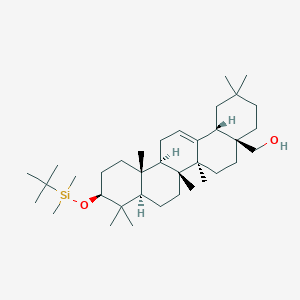![molecular formula C12H11F3O3 B3392908 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid CAS No. 151157-53-8](/img/structure/B3392908.png)
1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid
Descripción general
Descripción
“1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid” is a chemical compound with the CAS Number: 151157-53-8 . It has a molecular weight of 260.21 . The compound is typically stored at +4°C and is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)18-9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 260.21 . The storage temperature for this compound is +4°C .Mecanismo De Acción
The mechanism of action of TFPB involves its ability to bind to the allosteric site of GPCRs. This binding results in the stabilization of the inactive conformation of the receptor, leading to a decrease in its activity. TFPB has been shown to be selective for certain GPCRs, making it a useful tool for studying their functions.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of the adenosine A1 receptor, which is involved in the regulation of heart rate and blood pressure. TFPB has also been shown to inhibit the activity of the chemokine receptor CXCR4, which is involved in the regulation of immune cell migration. Additionally, TFPB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFPB has several advantages as a research tool. It is highly selective for certain GPCRs, making it a valuable tool for studying their functions. Additionally, TFPB has been shown to be stable and easy to handle, making it convenient for use in lab experiments. However, TFPB also has some limitations. It is a relatively new compound, and its long-term effects have not been fully studied. Additionally, TFPB may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of TFPB. One potential application is in the development of new therapeutics for inflammatory diseases. TFPB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, TFPB could be used to study the functions of other GPCRs, potentially leading to the development of new drugs that target these receptors. Further research is needed to fully understand the potential applications of TFPB in scientific research and drug development.
Conclusion:
In conclusion, 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid (TFPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPB has been synthesized and studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. TFPB has shown promise as a research tool and a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
TFPB has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of G-protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling. TFPB has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool in the study of their functions.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKAMZKCLVRSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200941 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151157-53-8 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 4-[5-bromo-2-(ethylamino)pyrimidin-4-yl]-4-fluoro-piperidine-1-carboxylate](/img/structure/B3392828.png)
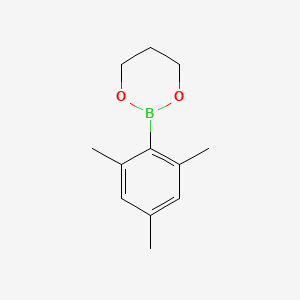
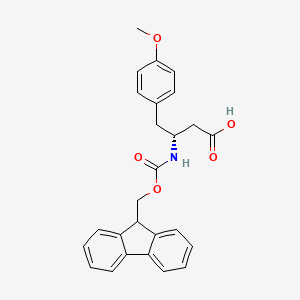
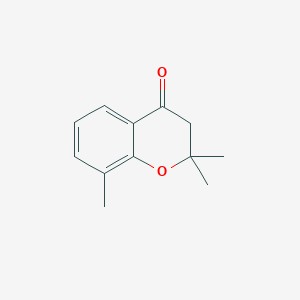
![5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3392846.png)
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B3392860.png)




